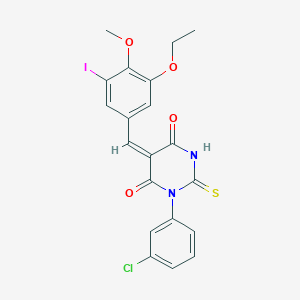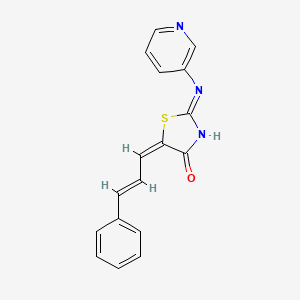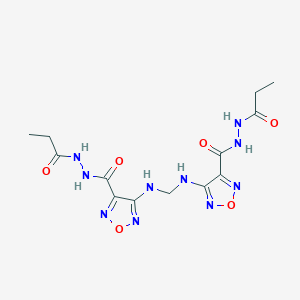![molecular formula C17H24N2O3 B6078011 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide, also known as MEP, is a synthetic compound that belongs to the class of pyrrolidinyl amides. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by MEP leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.
Wirkmechanismus
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide selectively inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which activates cannabinoid receptors in the body. The activation of cannabinoid receptors has been shown to have various physiological effects such as pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been shown to have various biochemical and physiological effects. In animal models, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been shown to have analgesic effects in acute and chronic pain models. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it suitable for studying the role of endocannabinoids in various physiological processes. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide is also stable and can be easily synthesized in high quantities and purity. However, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has some limitations for use in lab experiments. It is not suitable for studying the effects of individual endocannabinoids such as anandamide or 2-AG, as it increases the levels of all endocannabinoids. In addition, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has a short half-life in the body, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide. One area of research is the development of more selective FAAH inhibitors that do not have the limitations of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide. Another area of research is the study of the effects of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide in human subjects. Clinical trials are needed to determine the safety and efficacy of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide in various diseases. Finally, further research is needed to understand the role of endocannabinoids in various physiological processes and diseases.
Synthesemethoden
The synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide involves the reaction of 1-(2-(4-methoxyphenyl)ethyl)pyrrolidine-2,5-dione with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to yield N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide in high quantities and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression. The inhibition of FAAH by N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been tested in animal models of various diseases and has shown promising results.
Eigenschaften
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)17(21)18-14-10-16(20)19(11-14)9-8-13-4-6-15(22-3)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDNLKKEHPELMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)
![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)
![2-{[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077985.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6077999.png)
![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)

![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)